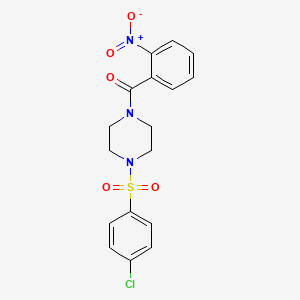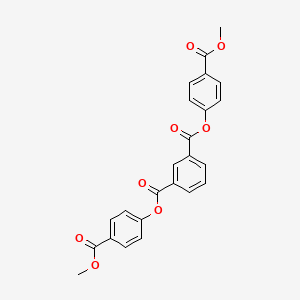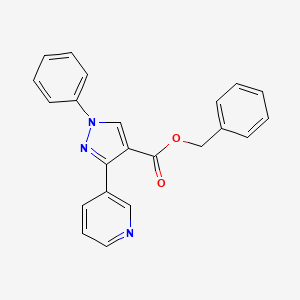
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This specific compound features an iodine atom attached to the phenyl group and a methoxy group at the 6th position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Iodination of Phenyl Group: The starting material, 2-iodophenol, is prepared by iodinating phenol using iodine and a suitable oxidizing agent.
Formation of Benzoxazine Ring: The iodinated phenol is then reacted with an appropriate amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Scientific Research Applications
3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins with unique properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
- 3-(2-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
- 3-(2-fluorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
The presence of the iodine atom in 3-(2-iodophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine imparts unique properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-iodophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-18-12-6-7-15-11(8-12)9-17(10-19-15)14-5-3-2-4-13(14)16/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBBYOVRPASCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE](/img/structure/B3685416.png)
![3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3685422.png)
![(5E)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3685425.png)
![(5Z)-1-cyclohexyl-5-[(1-cyclopentyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3685428.png)
![2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3685436.png)
![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-methylphenyl)acetamide](/img/structure/B3685438.png)
![N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685449.png)


![1-(3-bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3685478.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B3685486.png)
![ethyl {[3-(3-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3685495.png)
